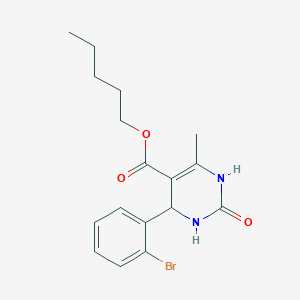
Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯是一种结构独特的复杂有机化合物,包含一个溴苯基,一个四氢嘧啶环和一个羧酸酯。
准备方法
合成路线和反应条件
4-(2-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯的合成通常涉及多步有机反应。一种常见的方法包括在尿素存在下,将2-溴苯甲醛与乙酰乙酸乙酯缩合,然后用戊醇酯化。反应条件通常需要如对甲苯磺酸之类的催化剂,并在回流条件下进行,以确保反应完全。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,重结晶和色谱等纯化技术用于获得高纯度的化合物。
化学反应分析
反应类型
4-(2-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯可以发生多种化学反应,包括:
氧化: 溴苯基可以被氧化形成相应的酚衍生物。
还原: 四氢嘧啶环中的羰基可以被还原形成醇衍生物。
取代: 溴苯基中的溴原子可以被其他亲核试剂,如胺或硫醇取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 亲核取代反应通常使用如叠氮化钠 (NaN3) 或硫脲之类的试剂,在温和条件下进行。
主要生成产物
氧化: 酚衍生物。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
4-(2-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯在科学研究中有几种应用:
化学: 用作有机合成中制备更复杂分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于生产具有特定性能的专用化学品和材料。
作用机制
4-(2-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯的作用机制涉及它与特定分子靶标的相互作用。溴苯基可以与酶或受体相互作用,导致生物途径的抑制或激活。四氢嘧啶环也可能在与核酸或蛋白质结合,影响其功能方面发挥作用。
相似化合物的比较
类似化合物
- 4-(2-氯苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯
- 4-(2-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯
- 4-(2-碘苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯
独特性
4-(2-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸戊酯的独特之处在于存在溴原子,它可以参与特定的化学反应,如亲核取代和自由基形成。这使其成为各种合成和研究应用的宝贵化合物。
属性
分子式 |
C17H21BrN2O3 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O3/c1-3-4-7-10-23-16(21)14-11(2)19-17(22)20-15(14)12-8-5-6-9-13(12)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H2,19,20,22) |
InChI 键 |
QVROYWLYFKFIGF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


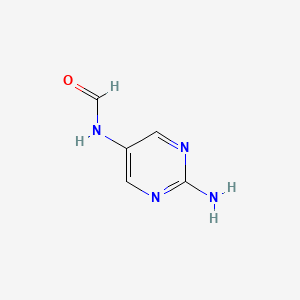
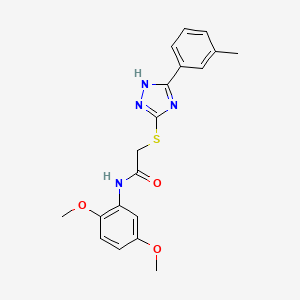
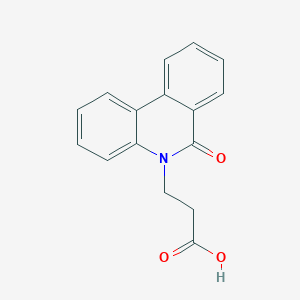
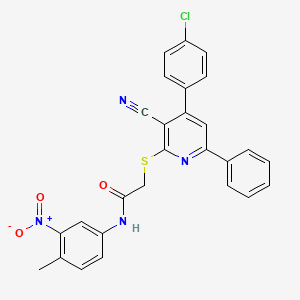
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
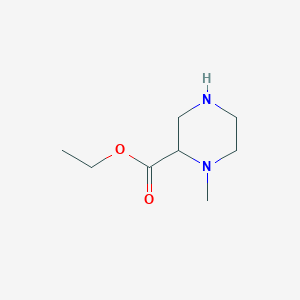
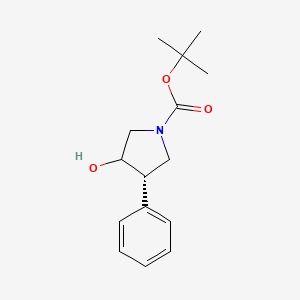
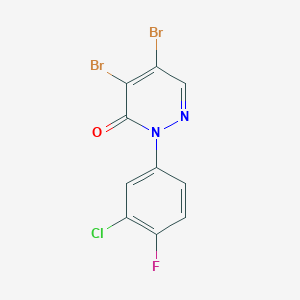
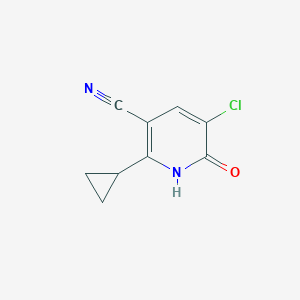
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)

